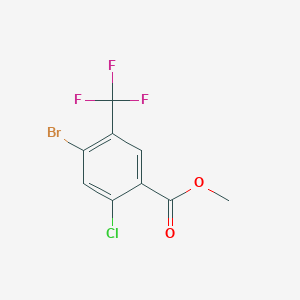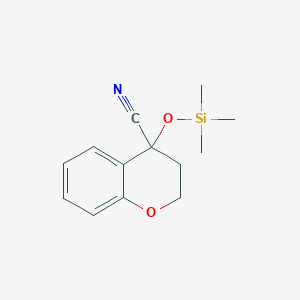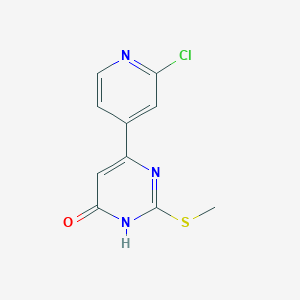
3-(1-Chlorocyclopropyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Chlorocyclopropyl)propanoic acid is an organic compound with the molecular formula C6H9ClO2 It is a derivative of propanoic acid, where a chlorine atom is attached to a cyclopropyl group, which is then connected to the propanoic acid chain
Métodos De Preparación
The synthesis of 3-(1-Chlorocyclopropyl)propanoic acid can be achieved through several routes. One common method involves the reaction of cyclopropylcarbinol with thionyl chloride to form 1-chlorocyclopropane. This intermediate is then reacted with acrylonitrile in the presence of a base to yield 3-(1-chlorocyclopropyl)propionitrile. Finally, hydrolysis of the nitrile group under acidic conditions produces this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
3-(1-Chlorocyclopropyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the cyclopropyl group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(1-Chlorocyclopropyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(1-Chlorocyclopropyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the chlorine atom in the cyclopropyl group can participate in hydrogen bonding or electrostatic interactions with enzyme active sites, affecting their activity. The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
3-(1-Chlorocyclopropyl)propanoic acid can be compared with other similar compounds, such as:
3-Chloropropanoic acid: This compound lacks the cyclopropyl group and has different chemical and physical properties.
Cyclopropylcarboxylic acid: This compound has a cyclopropyl group directly attached to the carboxylic acid, without the chlorine atom.
3-(1-Bromocyclopropyl)propanoic acid: This compound has a bromine atom instead of chlorine, leading to different reactivity and applications.
Propiedades
Fórmula molecular |
C6H9ClO2 |
|---|---|
Peso molecular |
148.59 g/mol |
Nombre IUPAC |
3-(1-chlorocyclopropyl)propanoic acid |
InChI |
InChI=1S/C6H9ClO2/c7-6(3-4-6)2-1-5(8)9/h1-4H2,(H,8,9) |
Clave InChI |
JYFHZKXCCWHXSA-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CCC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13898942.png)

![(2S)-2-[ethyl(methyl)amino]propan-1-ol](/img/structure/B13898959.png)
![7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione](/img/structure/B13898967.png)



